molecular formula C27H38O10 B14118468 2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III

2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III

Cat. No.: B14118468
M. Wt: 522.6 g/mol
InChI Key: GADAUHGBDGVMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves multiple steps, starting from naturally occurring baccatin III. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is generally carried out through semi-synthetic processes. These processes start with the extraction of baccatin III from the needles of the yew tree, followed by chemical modifications to obtain the desired compound . The production is carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III, which are used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves its role as a precursor in the synthesis of paclitaxel and docetaxel. These drugs work by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . By preventing the disassembly of microtubules, these drugs inhibit cell division, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of anticancer drugs. Its ability to undergo various chemical transformations also makes it a versatile compound in pharmaceutical research .

Properties

Molecular Formula

C27H38O10

Molecular Weight

522.6 g/mol

IUPAC Name

(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) 2-methylbut-2-enoate

InChI

InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3

InChI Key

GADAUHGBDGVMET-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.